molecular formula C9H12O2S B3031848 [(Ethanesulfonyl)methyl]benzene CAS No. 772-47-4

[(Ethanesulfonyl)methyl]benzene

Cat. No.: B3031848
CAS No.: 772-47-4
M. Wt: 184.26 g/mol
InChI Key: RLVXXYWTYPOVND-UHFFFAOYSA-N
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Description

[(Ethanesulfonyl)methyl]benzene, also known as benzyl ethyl sulfone, is an organic compound with the molecular formula C₉H₁₂O₂S. It is a sulfone derivative where an ethanesulfonyl group is attached to a benzene ring. This compound is known for its stability and reactivity, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Ethanesulfonyl)methyl]benzene can be synthesized through the reaction of benzyl chloride with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

[(Ethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Ethanesulfonyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(ethanesulfonyl)methyl]benzene involves its ability to undergo electrophilic aromatic substitution reactions. The ethanesulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl methyl sulfone
  • Benzyl phenyl sulfone
  • Benzyl sulfone

Uniqueness

[(Ethanesulfonyl)methyl]benzene is unique due to its specific combination of the ethanesulfonyl group and the benzene ring. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications where other sulfones may not be as effective .

Properties

IUPAC Name

ethylsulfonylmethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-12(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVXXYWTYPOVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289888
Record name benzyl ethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-47-4
Record name NSC65082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl ethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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